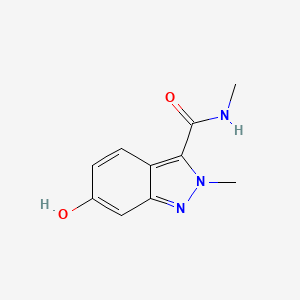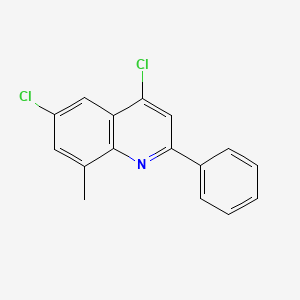
4,6-Dichloro-8-methyl-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-8-methyl-2-phenylquinoline is a heterocyclic organic compound with the molecular formula C16H11Cl2N and a molecular weight of 288.17 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-8-methyl-2-phenylquinoline typically involves the reaction of appropriate substituted anilines with chloroquinoline derivatives under specific conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with 2-chloro-3-formylquinoline in the presence of a base . Industrial production methods may involve the use of catalysts such as NaHSO4·SiO2 to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
4,6-Dichloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-8-methyl-2-phenylquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit key enzymes or disrupt cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-8-methyl-2-phenylquinoline can be compared with other quinoline derivatives such as:
4-Chloro-6,8-dimethyl-2-phenylquinoline: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2,6-Dichloro-4-phenylquinoline: Another closely related compound with distinct properties and applications.
8-Bromo-4-chloro-6-methyl-2-phenylquinoline: A brominated derivative with unique chemical and biological characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
1156272-69-3 |
|---|---|
Molekularformel |
C16H11Cl2N |
Molekulargewicht |
288.2 g/mol |
IUPAC-Name |
4,6-dichloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2N/c1-10-7-12(17)8-13-14(18)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
ZTMUJQGBMCDFOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


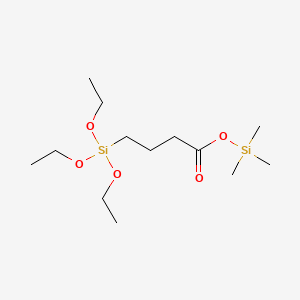


![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)

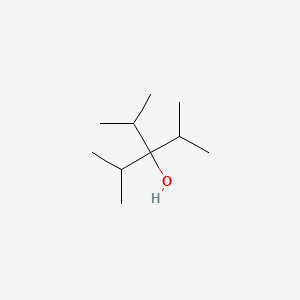

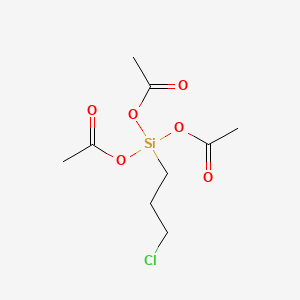
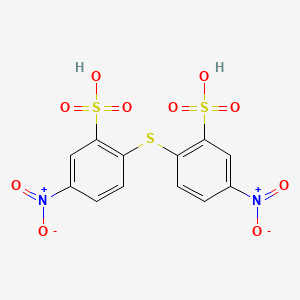
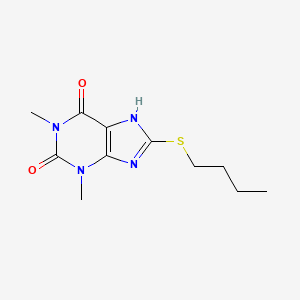
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
